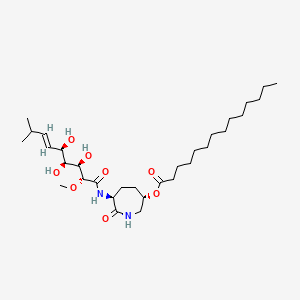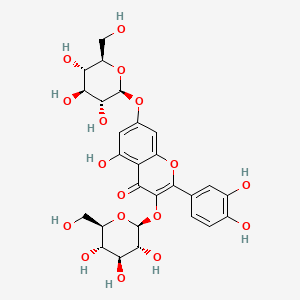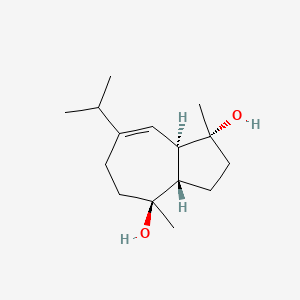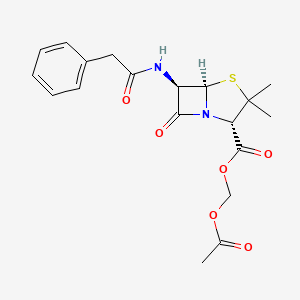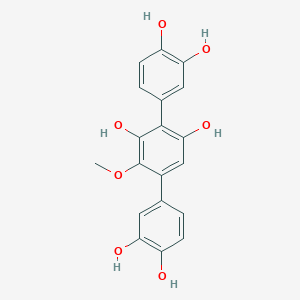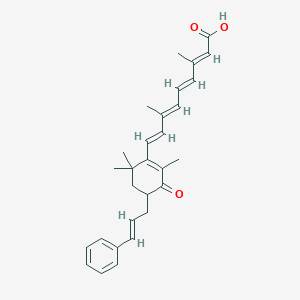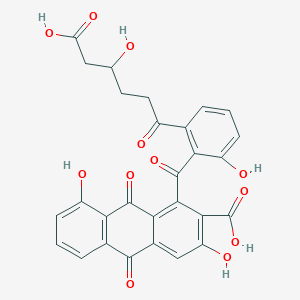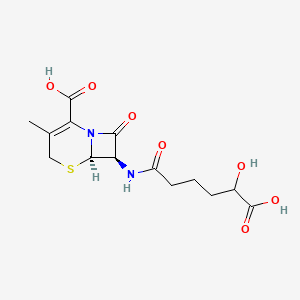
16-Hydroxyadipoyl-7-ADCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxyadipoyl-7-ADCA is a natural product found in Penicillium chrysogenum with data available.
Wissenschaftliche Forschungsanwendungen
Purification and Production Processes
Purification Techniques : A study by Xie et al. (2001) focused on purifying adipoyl-7-amino-3-deacetoxycephalosporanic acid (adipoyl-7-ADCA) from fermentation broth. This process is crucial for obtaining high-purity cephalosporin precursors like 7-ADCA (Xie et al., 2001).
Strain Characterization for Production : Robin et al. (2001) investigated the production of adipoyl-7-ADCA using recombinant strains of Penicillium chrysogenum. This study highlighted a new route for producing 7-ADCA, a key cephalosporin precursor (Robin et al., 2001).
Kinetics and Equilibrium Studies
Adipyl-7-ADCA Hydrolysis : Schroën et al. (2000) explored the hydrolysis of adipyl-7-ADCA, an equilibrium reaction important in transforming this compound to 7-ADCA. The study provided insights into optimizing reaction conditions for efficient hydrolysis (Schroën et al., 2000).
Cephalexin Enzymatic Hydrolysis : Zhang et al. (2022) conducted a study on cephalexin enzymatic hydrolysis, vital for recovering 7-ADCA. This research provided essential thermodynamic and kinetic insights for 7-ADCA production processes (Zhang et al., 2022).
Bioconversion and Enzymatic Processes
Enzymatic Synthesis Technology : Guo Ying (2009) discussed the enzymatic synthesis of 7-ADCA, emphasizing the process improvements for efficient and environmentally friendly production (Guo Ying, 2009).
DAOCS as a Catalyst : A study by Fan et al. (2017) explored using deacetoxycephalosporin C synthase (DAOCS) as a catalyst in the bioconversion of penicillins to cephalosporins, offering an alternative method for 7-ADCA production (Fan et al., 2017).
Whole-Cell Biocatalysis Optimization : Fu et al. (2014) optimized whole-cell biocatalysis for producing phenylacetyl-7-aminodeacetoxycephalosporanic acid, highlighting the process's economic and environmental benefits (Fu et al., 2014).
Eigenschaften
Molekularformel |
C14H18N2O7S |
|---|---|
Molekulargewicht |
358.37 g/mol |
IUPAC-Name |
(6R,7R)-7-[(5-carboxy-5-hydroxypentanoyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O7S/c1-6-5-24-12-9(11(19)16(12)10(6)14(22)23)15-8(18)4-2-3-7(17)13(20)21/h7,9,12,17H,2-5H2,1H3,(H,15,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1 |
InChI-Schlüssel |
RMLHKIIIPXZPPX-XTOKZYMASA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O |
Synonyme |
16-HA-7-ADCA 16-hydroxyadipoyl-7-ADCA 16-hydroxyadipoyl-7-aminodeacetoxycephalosporanic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



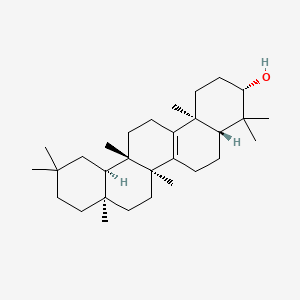
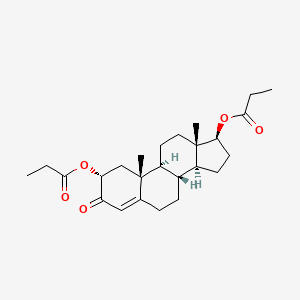

![methyl 2-[(2R,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate](/img/structure/B1244006.png)
![(5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1244008.png)
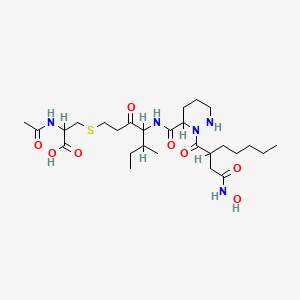
![(2S,5R,10R)-alpha,alpha,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol](/img/structure/B1244010.png)
